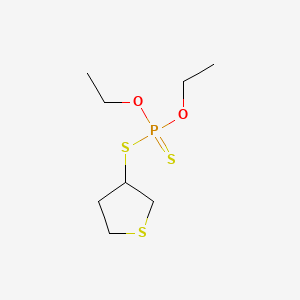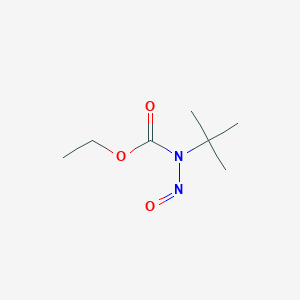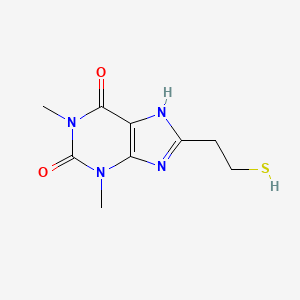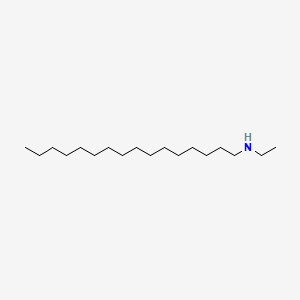
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family This compound is characterized by a benzene ring fused to a diazepine ring, which contains nitrogen atoms at positions 1 and 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of isatoic anhydride with an α-amino ester to form the core structure of the benzodiazepine. Potassium carbonate is often used as a base for selective alkylation at the N1 position, while lithiated 2-ethylacetanilide is used for N4 alkylation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method involves the use of aminobenzophenones as starting materials, followed by a series of reactions including acylation and intramolecular cyclization .
化学反応の分析
Types of Reactions
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated benzodiazepine derivatives.
科学的研究の応用
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein synthesis.
Industry: It is used in the development of new pharmaceuticals and as a precursor for other benzodiazepine derivatives.
作用機序
The mechanism of action of 1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the expression of the oncogene c-Myc by preventing the formation of polysomes, thereby inhibiting protein synthesis . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine used as an anxiolytic and sedative.
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Another benzodiazepine derivative with similar structural features.
Uniqueness
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione is unique due to its specific substitution pattern and its potential as an anticancer agent. Unlike other benzodiazepines primarily used for their anxiolytic and sedative properties, this compound’s ability to inhibit protein synthesis and induce apoptosis in cancer cells sets it apart.
特性
CAS番号 |
5973-20-6 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
1-benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C16H14N2O2/c19-15-10-17-16(20)13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20) |
InChIキー |
BZJHEQQAJDSYGZ-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C2=CC=CC=C2C(=O)N1)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)
![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)
![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)










